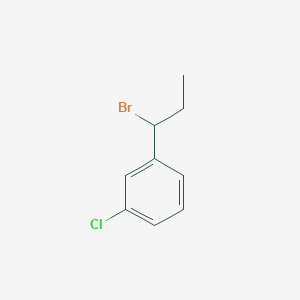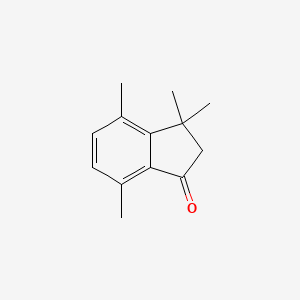
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one is an organic compound with the molecular formula C13H16O. It belongs to the class of indanones, which are bicyclic aromatic ketones. This compound is characterized by the presence of four methyl groups attached to the indanone core, making it a tetramethyl derivative. Indanones are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tetramethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis and high-intensity ultrasound has also been explored to enhance reaction rates and reduce energy consumption .
化学反応の分析
Types of Reactions: 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound’s derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Medicine: Indanone derivatives are investigated for their potential use in treating neurodegenerative diseases, such as Alzheimer’s disease.
Industry: The compound is used in the development of insecticides, fungicides, and herbicides
作用機序
The mechanism of action of 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
- 3,3,4,5-Tetramethyl-1-indanone
- 3,3,5,7-Tetramethyl-1-indanone
- 3,3,5,6-Tetramethyl-1-indanone
Uniqueness: 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other tetramethyl-indanones, it may exhibit different pharmacological properties and applications .
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
3,3,4,7-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-6-9(2)12-11(8)10(14)7-13(12,3)4/h5-6H,7H2,1-4H3 |
InChIキー |
MDEXPRSSTUKHJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=O)CC(C2=C(C=C1)C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-aminoethyl)-2-methyl-5H-furo[3,2-c]pyridin-4-one](/img/structure/B8439117.png)

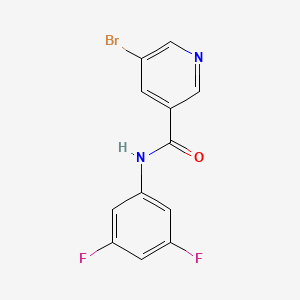
![1-Ethyl-5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8439138.png)
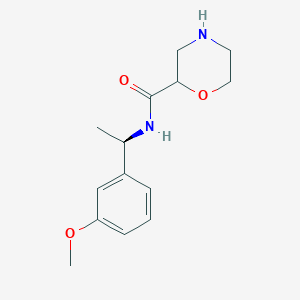
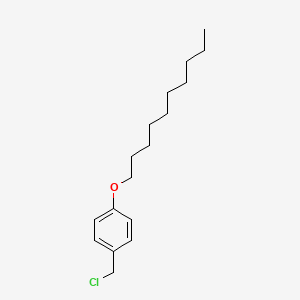
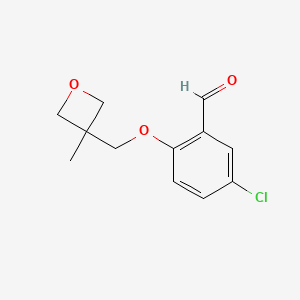
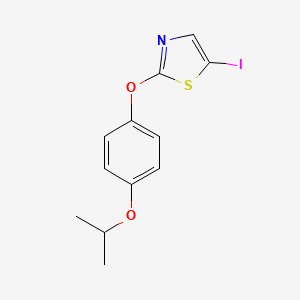
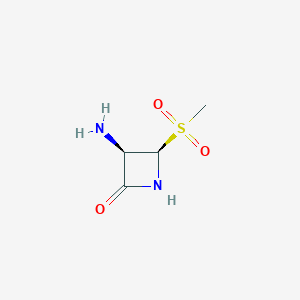
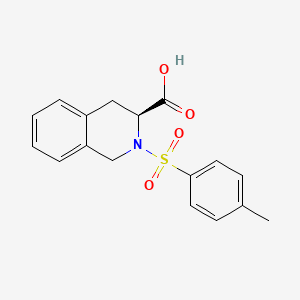
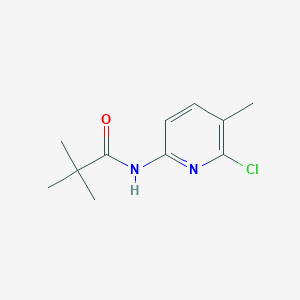

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B8439197.png)
